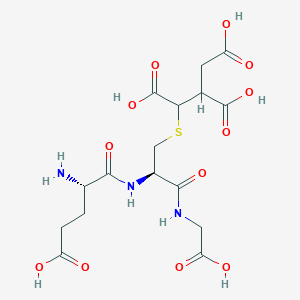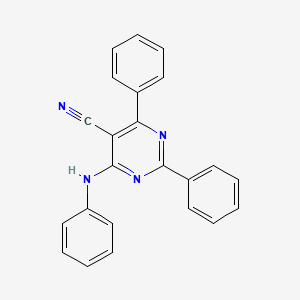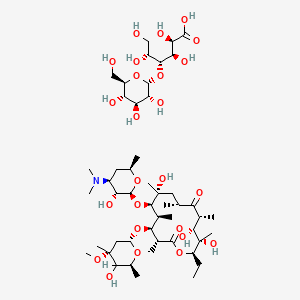![molecular formula C10H18OS B14474383 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol CAS No. 72087-72-0](/img/structure/B14474383.png)
3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol is an organic compound characterized by the presence of a sulfanyl group attached to a hepta-1,5-dien-4-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hepta-1,5-dien-4-ol and propan-2-yl sulfide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene: Lacks the hydroxyl group present in 3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol.
3-[(Propan-2-yl)sulfanyl]heptane: Saturated analog without the double bonds.
3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
72087-72-0 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-propan-2-ylsulfanylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C10H18OS/c1-5-7-9(11)10(6-2)12-8(3)4/h5-11H,2H2,1,3-4H3 |
InChI Key |
KVBIKYVKKHJYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C=C)SC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



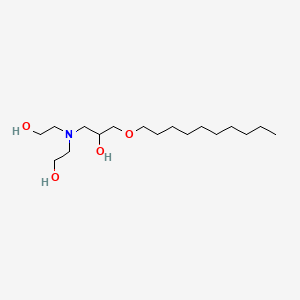
![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
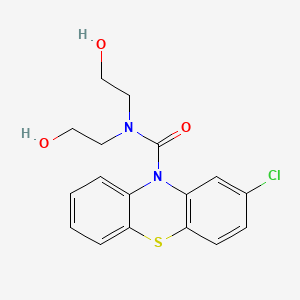
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
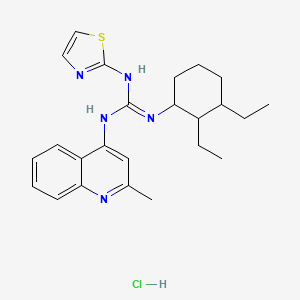

![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)

